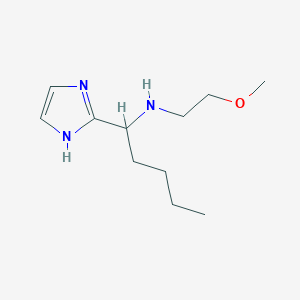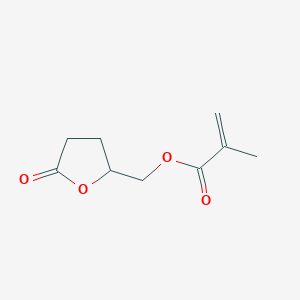
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is a chemical compound with the molecular formula C9H12O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methacrylate group attached to a tetrahydrofuran ring, which contains a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (5-oxotetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methacrylic acid+(5-oxotetrahydrofuran-2-yl)methanol→(5-Oxotetrahydrofuran-2-yl)methyl methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research has explored its potential in creating hydrogels for tissue engineering and regenerative medicine.
Industry: It is employed in the production of photoresists and coatings for various industrial applications.
Wirkmechanismus
The mechanism of action of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The tetrahydrofuran ring provides stability and flexibility to the resulting polymers, enhancing their mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Oxooxolan-2-yl)methyl 2-methylprop-2-enoate
- (5-Oxotetrahydrofuran-2-yl)methyl acrylate
Uniqueness
(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is unique due to its specific combination of a methacrylate group and a tetrahydrofuran ring with a ketone functional group. This structure imparts distinct properties, such as enhanced stability and reactivity, making it suitable for various advanced applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(5-oxooxolan-2-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)9(11)12-5-7-3-4-8(10)13-7/h7H,1,3-5H2,2H3 |
InChI-Schlüssel |
WRYQRPLUGDVEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
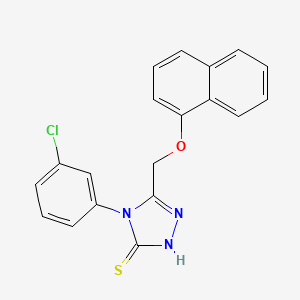
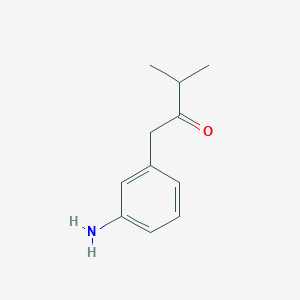
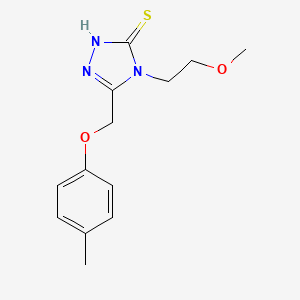
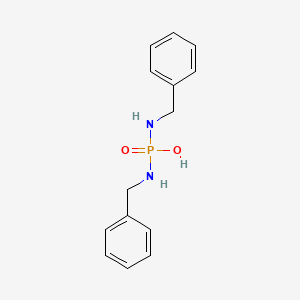
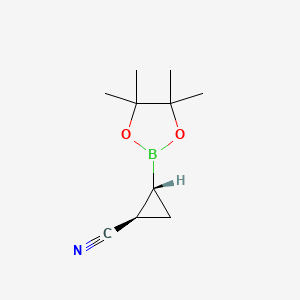

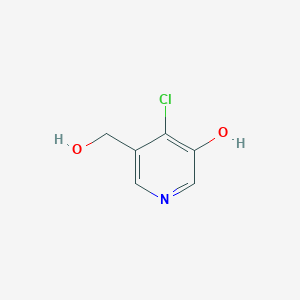


![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
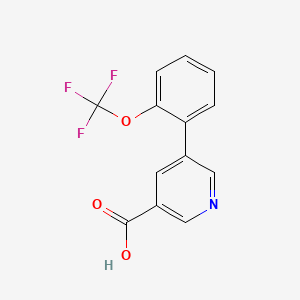
amine](/img/structure/B11764582.png)
